N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide
Description
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a 5-oxopyrrolidin-3-yl (a γ-lactam) core substituted with a 4-methylphenyl group at the N1 position. The benzamide moiety is substituted with a trifluoromethyl group at the ortho position (Figure 1).
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12-6-8-14(9-7-12)24-11-13(10-17(24)25)23-18(26)15-4-2-3-5-16(15)19(20,21)22/h2-9,13H,10-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCUJAQUVDDGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors
Synthesis of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the pyrrolidinone intermediate with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key Structural Differences:
- Substituents: The ortho-trifluoromethyl group on the benzamide distinguishes it from analogs with nitro, cyano, or chlorophenyl groups (e.g., ’s N-butyl-3,5-bis[(2-chlorobenzyl)oxy]benzamide). The trifluoromethyl group’s electron-withdrawing nature may enhance binding affinity to hydrophobic enzyme pockets compared to electron-donating substituents .
Physicochemical Properties
A comparative analysis of key properties is inferred from structural analogs (Table 1):
Key Observations:
Pharmacokinetic Considerations
- Solubility: The pyrrolidinone’s carbonyl group may enhance aqueous solubility compared to sulfur-containing heterocycles (e.g., thiazoles in ).
- Half-Life : The trifluoromethyl group’s stability suggests a longer half-life than analogs with metabolically labile groups (e.g., nitro in ’s 2,5-dimethoxy-N-{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}benzenesulfonamide) .
Biological Activity
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H20F3N3O2
- Molecular Weight : 393.39 g/mol
This structure features a pyrrolidine ring and a trifluoromethyl group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmission, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In related studies, derivatives of similar benzamide compounds showed moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE .
- Antimicrobial Activity : Certain analogs have demonstrated antimicrobial properties, particularly against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its analogs:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity Studies : A series of benzamide derivatives were synthesized and evaluated for cytotoxic effects against cancer cell lines, including MDA-MB-231 and HT-29. These studies revealed that certain derivatives exhibited superior potency compared to established chemotherapeutics like cisplatin, indicating potential for further development as anticancer agents .
- Enzyme Inhibition Studies : Research on related compounds demonstrated that modifications in the chemical structure significantly impacted the inhibition of AChE and BuChE, suggesting that the trifluoromethyl group plays a crucial role in enhancing inhibitory activity .
- Antimicrobial Efficacy : The compound's analogs have shown promising results against various pathogens, including strains resistant to standard treatments, highlighting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
